2-Cyclopentylidene-2-phenylacetic acid

Description

The exact mass of the compound 2-Cyclopentylidene-2-phenylacetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 130955. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Cyclopentylidene-2-phenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopentylidene-2-phenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

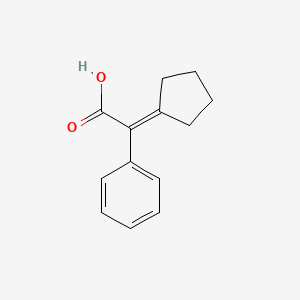

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentylidene-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c14-13(15)12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUTUWDXGPHSDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C2=CC=CC=C2)C(=O)O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance Within Advanced Organic Synthesis Paradigms

The structural features of 2-cyclopentylidene-2-phenylacetic acid make it a pertinent subject in the exploration of advanced organic synthesis methods. Modern catalytic strategies are increasingly focused on the efficient construction of carbon-carbon and carbon-heteroatom bonds, and unsaturated carboxylic acids like this one are excellent substrates for such transformations.

Detailed Research Findings

Recent advancements in catalysis have provided powerful tools for the synthesis and functionalization of α,β-unsaturated carboxylic acids. Palladium-catalyzed α-arylation of carboxylic acids, for instance, has emerged as a robust method for creating α,α-diaryl carboxylic acids. While not directly applied to 2-cyclopentylidene-2-phenylacetic acid in the reviewed literature, these methods highlight a paradigm where the α-position of a carboxylic acid can be functionalized. nih.gov Such a strategy could potentially be adapted to introduce further substituents on the cyclopentylidene ring or the phenyl group of the target molecule.

Furthermore, new catalytic routes for the synthesis of α,β-unsaturated carboxylic acids are being developed. These often involve the carbonylation of vinyl halides or triflates, providing a direct pathway to this class of compounds. organic-chemistry.org These methods offer high efficiency and broad substrate scope, suggesting potential synthetic routes to 2-cyclopentylidene-2-phenylacetic acid and its derivatives. The development of these advanced synthetic paradigms is crucial for accessing complex molecular structures from readily available starting materials.

Role As a Key Intermediate in the Development of Complex Molecular Architectures

The utility of 2-cyclopentylidene-2-phenylacetic acid is particularly evident in its role as a key intermediate in the synthesis of pharmaceutically relevant compounds. Its structure is closely related to precursors of drugs such as glycopyrrolate (B1671915).

One of the documented appearances of a closely related structure is as a byproduct in the synthesis of glycopyrrolate. A patent for the preparation of glycopyrrolate mentions the formation of a cyclopentenyl mandelic acid ester byproduct during the transesterification step. google.com This underscores the chemical proximity and potential for interconversion between the saturated cyclopentyl analogue and the unsaturated cyclopentylidene or cyclopentenyl forms under certain reaction conditions. Consequently, 2-cyclopentylidene-2-phenylacetic acid is recognized as an impurity in the production of glycopyrrolate. google.com

The synthesis of glycopyrrolate involves the esterification of α-cyclopentylmandelic acid (a saturated analogue of the target compound) with N-methyl-3-pyrrolidinol, followed by quaternization. google.com The presence of the unsaturated derivative as an impurity suggests that it can be formed during the synthesis, and its control is important for the purity of the final active pharmaceutical ingredient. This role as a significant impurity highlights its importance in process chemistry and drug development.

Foundational Research on Unsaturated Phenylacetic Acid Motifs

Strategic Approaches to the Phenylacetic Acid Framework

The phenylacetic acid moiety is a common structural feature in many organic compounds and its synthesis has been extensively studied. Methodologies for its creation range from classic name reactions to modern catalytic systems, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Willgerodt-Kindler Reactions under Phase Transfer Catalysis Conditions

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding ω-arylalkanoic acids or their derivatives. wikipedia.org This reaction essentially involves the migration of a carbonyl group to the terminal position of an alkyl chain and its subsequent oxidation. wikipedia.org The Kindler modification, which uses elemental sulfur and an amine like morpholine, initially produces a thioamide that can be hydrolyzed to the carboxylic acid. wikipedia.orgerowid.org

A significant improvement in this methodology has been the application of Phase Transfer Catalysis (PTC). PTC conditions facilitate the reaction between reactants present in different phases (e.g., an organic substrate and an aqueous reagent), often leading to milder reaction conditions, shorter reaction times, and improved yields. For the synthesis of phenylacetic acids from acetophenones, the use of a phase transfer catalyst such as Triethylbenzylammonium chloride (TEBA) has been shown to be highly efficient. mdma.chsciencemadness.orgresearchgate.net The reaction typically proceeds by first converting the acetophenone (B1666503) to a thiomorpholide, which is then hydrolyzed under basic conditions with the aid of the PTC to yield the final phenylacetic acid. mdma.chsciencemadness.org This PTC-driven method is noted for its simplicity, selectivity, and efficiency compared to older protocols. mdma.ch

Table 1: Willgerodt-Kindler Synthesis of Phenylacetic Acids from Substituted Acetophenones using TEBA as a Phase Transfer Catalyst sciencemadness.org

| Starting Material (Acetophenone) | Product (Phenylacetic Acid) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Acetophenone | Phenylacetic acid | 5 | 80 |

| 4-Methyl acetophenone | 4-Methyl phenylacetic acid | 5 | 75 |

| 4-Chloro acetophenone | 4-Chloro phenylacetic acid | 6 | 70 |

| 4-Bromo acetophenone | 4-Bromo phenylacetic acid | 6 | 65 |

Palladium-Catalyzed Routes to Substituted Phenylacetic Acid Derivatives

Palladium catalysis has become an indispensable tool in modern organic synthesis, offering versatile and efficient routes to a vast array of molecules, including phenylacetic acid derivatives. These methods often exhibit high functional group tolerance and proceed under mild conditions.

One of the most widely investigated palladium-catalyzed methods is the carbonylation of benzylic halides . rsc.org This reaction introduces a carbonyl group into the benzylic position using carbon monoxide (CO). The generally accepted mechanism involves the oxidative addition of the benzyl (B1604629) halide to a Pd(0) species, followed by CO insertion into the palladium-carbon bond and subsequent reaction with a nucleophile (like water, to form the carboxylic acid) to release the product and regenerate the catalyst. rsc.orgresearchgate.net The use of phase transfer catalysts, such as tetraethylammonium (B1195904) chloride, in a two-phase system (e.g., xylene and aqueous NaOH) has been shown to produce high yields of phenylacetic acids from their corresponding benzyl chlorides. researchgate.net More recent advancements have focused on using atmospheric pressure of CO2 instead of the highly toxic CO gas, combined with a reducing agent like manganese powder. epa.govdntb.gov.ua

Another powerful strategy is the Suzuki coupling reaction , which forms a carbon-carbon bond between an organoboron compound and an organohalide. While typically used for C(sp²)–C(sp²) bond formation, methods have been developed for C(sp²)–C(sp³) coupling, allowing for the synthesis of ortho-substituted phenylacetic acids. inventivapharma.com This can involve the coupling of an aryl boronic acid with an alkyl halide derivative. inventivapharma.com

Furthermore, direct C-H activation and functionalization represents a state-of-the-art approach. Palladium catalysts can mediate the direct benzylation of carboxylic acids with toluene (B28343) via benzylic C-H activation, offering an atom-economical route to benzyl esters, which can then be hydrolyzed. organic-chemistry.org Other methods focus on the C-H functionalization of the phenyl ring itself, such as palladium-catalyzed ortho-deuteration or meta-olefination of phenylacetic acid derivatives, demonstrating the high level of control achievable with these catalysts. rsc.orgacs.org

Table 2: Examples of Palladium-Catalyzed Syntheses of Phenylacetic Acid Derivatives

| Substrate | Reagents | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,4-Dichlorobenzyl chloride | CO, NaOH(aq) | Pd(PPh₃)₂Cl₂, TEAC in Xylene | 2,4-Dichlorophenylacetic acid | 95 | researchgate.net |

| Benzyl Chloride | CO₂ (1 atm), Mn, MgCl₂ | Pd(OAc)₂, SPhos in Dioxane | Phenylacetic acid | 85 | epa.gov |

Reductive Carboxylation Strategies for α,β-Unsaturated Carboxylic Acids

Reductive carboxylation offers a method to synthesize carboxylic acids by the simultaneous addition of a carboxyl group and a hydrogen atom across a double or triple bond. This approach is particularly relevant for producing substituted succinic acid derivatives from α,β-unsaturated precursors.

A notable strategy is the electrochemical hydrocarboxylation of α,β-unsaturated esters using carbon dioxide. This method can achieve highly regioselective β-carboxylation, providing access to substituted succinic acid monoesters. nih.gov The process is advantageous as it often avoids the need for transition metal catalysts or stoichiometric chemical reductants, relying instead on electron transfer at an electrode to initiate the carboxylation cascade. The products can sometimes be purified by simple crystallization, avoiding chromatography. nih.gov

Similarly, photochemical methods have been developed for the hydrocarboxylation of α,β-unsaturated alkenes. nih.gov These reactions also provide a route to β-carboxylated products. In the context of producing the phenylacetic acid framework, these methods would be applied to a substrate like cinnamic acid or its esters. The reductive carboxylation of such a substrate would lead to phenylsuccinic acid, a structural congener of 2-cyclopentylidene-2-phenylacetic acid.

Another approach involves the catalytic carboxylation of alkynes . Nickel-catalyzed hydrocarboxylation of alkynes with CO₂ can produce α,β-unsaturated carboxylic acids with high regioselectivity. organic-chemistry.org While not a direct route to saturated phenylacetic acids, it provides valuable unsaturated precursors.

Construction of the 2-Cyclopentylidene Moiety

The defining feature of 2-cyclopentylidene-2-phenylacetic acid, apart from its phenylacetic acid core, is the exocyclic double bond connecting the α-carbon to a cyclopentane (B165970) ring. The formation of this cyclopentylidene group is a key synthetic step, typically achieved through olefination reactions.

Olefination Reactions for Cyclopentylidene Formation

Olefination reactions are a class of transformations that convert a carbonyl group (in this case, cyclopentanone) into a carbon-carbon double bond. The specific substrate for this step would be a phenylacetic acid ester or nitrile, which is then reacted with cyclopentanone (B42830). A common synthetic route involves the condensation of phenylacetonitrile (B145931) with cyclopentanone in the presence of a base to form 2-cyclopentylidene-2-phenylacetonitrile, which can then be hydrolyzed to the desired carboxylic acid. google.com

Several classic olefination reactions are applicable:

The Wittig Reaction : This involves the reaction of a phosphorus ylide (a Wittig reagent), derived from a phosphonium (B103445) salt of a phenylacetic acid derivative, with cyclopentanone. uchicago.edutcichemicals.com

The Horner-Wadsworth-Emmons (HWE) Reaction : A popular modification of the Wittig reaction, the HWE reaction uses a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding phosphorus ylide. It often provides excellent yields and allows for easier removal of the phosphate (B84403) byproduct. tcichemicals.comtcichemicals.com

The Peterson Olefination : This reaction uses an α-silyl carbanion, which adds to the ketone. The resulting β-hydroxysilane can then be eliminated under either acidic or basic conditions to form the alkene, with the choice of conditions often influencing the stereochemical outcome. tcichemicals.comtcichemicals.com

The Julia Olefination : This method involves the reaction of a phenyl sulfone anion with the ketone, followed by reductive elimination of the resulting β-hydroxy sulfone intermediate to yield the alkene. tcichemicals.com

More recent developments include catalytic ketone-olefin coupling reactions, which can be promoted by photoredox catalysis, offering metal-free and mild conditions for C-C bond formation. nih.gov

Regioselective and Stereoselective Formation of Exocyclic Double Bonds

When forming an exocyclic double bond, such as the cyclopentylidene group, regioselectivity (where the double bond forms) is generally not an issue as the reaction occurs at the carbonyl carbon of cyclopentanone. However, stereoselectivity—the preferential formation of one stereoisomer over another (E vs. Z)—can be a critical consideration, especially if the substituents on the double bond allow for such isomerism. In the case of 2-cyclopentylidene-2-phenylacetic acid, the two groups on the exocyclic carbon of the double bond are a phenyl group and a carboxylic acid group, making E/Z isomerism possible.

The stereochemical outcome of olefination reactions can be influenced by several factors:

Reaction Type : The choice of olefination reaction itself is a primary determinant of stereoselectivity. For example, the standard Wittig reaction with non-stabilized ylides often yields Z-alkenes, while the Schlosser modification or the HWE reaction with certain phosphonates can favor the E-alkene. tcichemicals.com

Reaction Conditions : Factors such as solvent polarity, temperature, and the specific base or additives used can significantly impact the E/Z ratio of the product. uchicago.edu Low-temperature radical cyclization reactions have been shown to dramatically influence the stereoselectivity in the formation of exocyclic alkenes. acs.org

Substrate Structure : The steric and electronic properties of both the carbonyl compound and the nucleophilic partner can influence the transition state energies, thereby directing the stereochemical pathway. khanacademy.org

Zirconium-promoted coupling reactions have also been explored for the stereoselective synthesis of exocyclic alkenes. acs.org Ultimately, achieving high stereoselectivity requires careful selection and optimization of the synthetic method and reaction conditions to favor the formation of the desired isomer.

Enantioselective and Diastereoselective Synthesis of Chiral 2-Cyclopentylidene-2-phenylacetic Acid Analogs

The creation of specific stereoisomers of 2-cyclopentylidene-2-phenylacetic acid analogs necessitates precise control over the formation of the chiral center. Methodologies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, optical resolution, and diastereoselective reactions.

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary is removed and can ideally be recovered for reuse. wikipedia.org

Commonly used chiral auxiliaries in asymmetric synthesis include derivatives of ephedrine, oxazolidinones (such as Evans auxiliaries), and camphorsultam. wikipedia.orgbeilstein-journals.org These auxiliaries can be attached to a precursor of 2-cyclopentylidene-2-phenylacetic acid, for instance, by forming an amide or ester linkage. The steric and electronic properties of the auxiliary then block one face of the molecule, forcing an incoming reagent to attack from the less hindered direction, thus leading to a diastereoselective transformation.

Asymmetric Catalysis in Stereocontrolled Synthesis

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. beilstein-journals.org This strategy employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. A particularly relevant application for the synthesis of 2-cyclopentylidene-2-phenylacetic acid analogs is the asymmetric hydrogenation of the exocyclic tetrasubstituted double bond.

The hydrogenation of tetrasubstituted olefins is a challenging transformation due to steric hindrance, which can lead to low reactivity and poor enantioselectivity. neulandlabs.com However, significant progress has been made with the development of highly active and selective catalysts, particularly those based on iridium and rhodium. neulandlabs.comchinesechemsoc.orgacs.org

Iridium catalysts, often in combination with chiral P,N-ligands, have proven to be highly effective for the asymmetric hydrogenation of a variety of unfunctionalized and functionalized tetrasubstituted olefins. chinesechemsoc.orgacs.orgresearchgate.net These catalysts can achieve high conversions and excellent enantioselectivities (ee) and diastereoselectivities (dr) for exocyclic alkenes, which are structurally similar to the double bond in 2-cyclopentylidene-2-phenylacetic acid. chinesechemsoc.orgresearchgate.net For instance, Ir-catalyzed asymmetric hydrogenation of tetrasubstituted exocyclic olefins has been shown to afford chiral cyclic compounds with two vicinal stereocenters in high yields and selectivities. chinesechemsoc.org

Rhodium-based catalysts, particularly with chiral diphosphine ligands, are also powerful tools for asymmetric hydrogenation, although they have traditionally been more successful with substrates bearing a coordinating group near the double bond. neulandlabs.comacs.org Nevertheless, advancements have led to rhodium catalysts capable of hydrogenating challenging tetrasubstituted alkenes with high enantioselectivity. neulandlabs.comacs.org

Below are tables summarizing representative results for the asymmetric hydrogenation of tetrasubstituted exocyclic olefins, which serve as models for the synthesis of chiral 2-cyclopentylidene-2-phenylacetic acid analogs.

| Substrate | Catalyst System | Yield (%) | ee (%) | dr | Reference |

|---|---|---|---|---|---|

| Exocyclic β-amino ester precursor | Ir-f-Binaphane/TFA | 94 | 96 | 99:1 | chinesechemsoc.org |

| Exocyclic α,β-unsaturated lactam | Ir-MaxPHOX | >99 | 95 | >25:1 | nih.gov |

| Tetrasubstituted Maleate | Ir-MaxPHOX | >99 | 92 | >25:1 | nih.gov |

| Substrate | Catalyst System | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| α,β-unsaturated methyl ester | Rh660 | >85 | >99 | neulandlabs.com |

| Simple Alkyl Methyl Ketones | Rh-Me-PennPhos | - | High | nih.gov |

| α,β-disubstituted nitroalkenes | Rhodium/JosiPhos-J2 | up to 95 | up to 94 | rsc.org |

Optical Resolution Techniques for Racemic Mixtures

Optical resolution is a classical yet effective method for separating a racemic mixture into its individual enantiomers. tcichemicals.com This technique is particularly useful when a direct asymmetric synthesis is not feasible or is inefficient. The most common approach for resolving a racemic carboxylic acid like 2-cyclopentylidene-2-phenylacetic acid is through the formation of diastereomeric salts. libretexts.org

This process involves reacting the racemic acid with a single enantiomer of a chiral base. libretexts.org The resulting products are a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. libretexts.org This difference in solubility allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the desired enantiomer of the carboxylic acid can be recovered by treatment with an achiral acid to break the salt. libretexts.org

Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic chiral amines such as (R)- or (S)-1-phenylethylamine. libretexts.org The efficiency of the resolution depends on several factors, including the choice of the resolving agent, the solvent system, and the crystallization conditions. rsc.org

While there is a lack of specific literature detailing the resolution of 2-cyclopentylidene-2-phenylacetic acid itself, the resolution of other α-arylpropanoic acids is well-documented and provides a strong precedent for the feasibility of this approach. elsevierpure.com A systematic screening of different chiral bases and crystallization conditions would be necessary to develop an efficient resolution protocol for racemic 2-cyclopentylidene-2-phenylacetic acid.

Diastereoselective Control in Michael Addition Reactions for Related Scaffolds

The Michael addition, or conjugate addition, is a powerful carbon-carbon bond-forming reaction that can be employed to construct the substituted cyclopentane framework of 2-cyclopentylidene-2-phenylacetic acid analogs. youtube.com When the Michael acceptor or the nucleophile contains a stereocenter, the reaction can proceed diastereoselectively, allowing for the controlled formation of a new stereocenter.

The synthesis of substituted cyclopentanes can be achieved through various cascade reactions involving Michael additions. For example, a cascade aza-Michael addition-cyclization reaction of amines with unsaturated dicarboxylic acids or their esters can lead to the formation of five-membered N-heterocyclic rings. frontiersin.orgnih.gov While this specific example leads to a pyrrolidone ring, the underlying principle of using a Michael addition to trigger a cyclization can be adapted to form carbocyclic rings like cyclopentane.

In the context of synthesizing scaffolds related to 2-cyclopentylidene-2-phenylacetic acid, one could envision a Michael addition of a suitable nucleophile to a cyclopentenylidene acetic acid ester. If the ester group is derived from a chiral alcohol (acting as a chiral auxiliary), it can direct the diastereoselective addition of the nucleophile. Alternatively, a chiral catalyst can be used to mediate the enantioselective Michael addition of a nucleophile to an achiral cyclopentenylidene acetic acid ester. rsc.org

The diastereoselectivity of these Michael additions is influenced by factors such as the steric bulk of the reactants, the nature of the catalyst or auxiliary, the solvent, and the reaction temperature. For instance, base-promoted Michael reactions have been shown to be effective in synthesizing substituted vinylogous esters from cyclic 1,3-diones. researchgate.net While not directly forming a cyclopentane ring, this demonstrates the utility of Michael additions in creating complex cyclic structures. The development of a diastereoselective Michael addition strategy for the synthesis of 2-cyclopentylidene-2-phenylacetic acid analogs would require careful design of the substrates and optimization of the reaction conditions.

Derivatization and Chemical Transformations of the 2 Cyclopentylidene 2 Phenylacetic Acid Core Structure

Transformations at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for derivatization through various nucleophilic acyl substitution reactions. libretexts.orgkhanacademy.org These transformations allow for the conversion of the acid into other important functional groups, such as esters, amides, and acid halides. khanacademy.org

The general pathway for these reactions involves the activation of the carboxyl group to enhance its electrophilicity, followed by attack from a nucleophile. khanacademy.org Common methods include:

Esterification: Reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) yields the corresponding ester.

Amide Formation: Direct reaction with an amine is often challenging. Therefore, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are used. The carboxylic acid first reacts with DCC to form a highly reactive intermediate, which is then readily attacked by the amine to produce the amide. khanacademy.org

Acid Halide Synthesis: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) effectively converts the carboxylic acid into a more reactive acid chloride. khanacademy.org This acid chloride can then serve as a versatile intermediate for synthesizing esters and amides with high efficiency. khanacademy.org

Reduction to Alcohols: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-cyclopentylidene-2-phenyl-ethanol. This transformation requires strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Biocatalytic systems using carboxylic acid reductases (CARs) also offer a green chemistry approach to reduce α,β-unsaturated carboxylic acids to their corresponding allylic alcohols. rsc.org

Table 1: Selected Reagents for Carboxylic Acid Transformations

| Desired Derivative | Reagent(s) | Product Type |

|---|---|---|

| Ester | Alcohol (R-OH), H₂SO₄ | Ester |

| Amide | Amine (R-NH₂), DCC | Amide |

| Acid Chloride | Thionyl Chloride (SOCl₂) | Acid Halide |

Reactivity of the Cyclopentylidene Double Bond

The exocyclic double bond in the cyclopentylidene moiety is an electron-rich center, making it susceptible to both reduction and oxidation reactions.

The double bond can be selectively reduced without affecting the phenyl ring. Catalytic hydrogenation is a common method, typically employing a metal catalyst such as palladium, platinum, or nickel under a hydrogen atmosphere. This process would convert 2-cyclopentylidene-2-phenylacetic acid into 2-cyclopentyl-2-phenylacetic acid.

In related systems, cobalt-based catalysts have been utilized for the hydrogenation of phenylacetic acids. researchgate.net For α,β-unsaturated carboxylic acids, specialized biocatalytic systems can achieve reduction to the corresponding allylic alcohols. rsc.org

The double bond can undergo oxidative cleavage, breaking the carbon-carbon bond and forming two new carbonyl groups. Ozonolysis is a powerful and precise method for this transformation. youtube.com

The reaction proceeds in two steps:

Ozonolysis: The alkene reacts with ozone (O₃) at low temperatures to form an unstable intermediate called a molozonide, which rearranges to a more stable ozonide.

Work-up: The ozonide is then cleaved under reductive or oxidative conditions. A reductive work-up, typically using dimethyl sulfide (B99878) (DMS) or zinc, cleaves the double bond to yield two carbonyl compounds. youtube.com

Applying this to 2-cyclopentylidene-2-phenylacetic acid, ozonolysis followed by a reductive work-up would cleave the exocyclic double bond, breaking the cyclopentane (B165970) ring and yielding a keto-acid derivative, specifically 5-oxo-2-phenyl-2-(carboxymethyl)pentanoic acid. Other strong oxidizing agents like potassium permanganate (B83412) can also cleave the double bond, though they may be less selective and could potentially oxidize other parts of the molecule.

Electrophilic and Nucleophilic Substitutions on the Phenyl Moiety

Typical EAS reactions include:

Nitration: Using a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring, likely at the 3-position. docbrown.info

Halogenation: Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) would introduce a halogen atom.

Friedel-Crafts Acylation: This reaction, using an acyl chloride and a Lewis acid catalyst like AlCl₃, would introduce an acyl group onto the ring. docbrown.info

Nucleophilic aromatic substitution on the phenyl ring is less common and typically requires the presence of strong electron-withdrawing groups and a good leaving group on the ring, or the use of organometallic intermediates. nih.govlibretexts.org For instance, coordination to a metal fragment can render an aryl ring susceptible to sequential nucleophilic additions. nih.gov

Decarboxylation Studies of Phenylacetic Acid Derivatives

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). While simple carboxylic acids can be decarboxylated by heating with soda-lime, the conditions required vary based on the molecule's structure. youtube.com

For phenylacetic acid and its derivatives, studies have shown that decarboxylation can occur at high temperatures in aqueous solutions. elsevierpure.com The reaction follows first-order kinetics, and the mechanism depends on whether the acid or its conjugate base (anion) is reacting. elsevierpure.com

The acid form is thought to decarboxylate via a zwitterionic intermediate formed by protonation of the aromatic ring. elsevierpure.com

The anion form is believed to decarboxylate directly to a benzyl (B1604629) anion intermediate. elsevierpure.com

As an α,β-unsaturated acid, 2-cyclopentylidene-2-phenylacetic acid's decarboxylation could potentially proceed through mechanisms similar to those observed for cinnamic acid, which often involves acid catalysis and the formation of a stabilized carbocation intermediate. stackexchange.com The presence of the double bond conjugated to the phenyl ring can influence the stability of intermediates in the decarboxylation process. elsevierpure.comstackexchange.com

Dicarbofunctionalization of Related Unsaturated Scaffolds

Dicarbofunctionalization refers to the addition of two different carbon groups across a double or triple bond in a single operation. For α,β-unsaturated carboxylic acids and their derivatives, these reactions represent an advanced strategy for rapidly building molecular complexity.

While specific examples for 2-cyclopentylidene-2-phenylacetic acid are not detailed in the provided sources, related transformations on α,β-unsaturated systems are well-established. Michael addition, for instance, involves the 1,4-conjugate addition of a carbon nucleophile (like an enolate) to the double bond. libretexts.org This reaction, followed by trapping the resulting enolate with a carbon electrophile, would constitute a dicarbofunctionalization. Such methods allow for the stereocontrolled introduction of two new carbon-carbon bonds, creating complex acyclic and carbocyclic structures.

Advanced Spectroscopic and Structural Elucidation of 2 Cyclopentylidene 2 Phenylacetic Acid and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Cyclopentylidene-2-phenylacetic acid in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecule's framework can be constructed.

The ¹H NMR spectrum of 2-Cyclopentylidene-2-phenylacetic acid is expected to exhibit distinct signals corresponding to the protons in its different chemical environments. The aromatic protons of the phenyl group would typically appear as a multiplet in the downfield region, approximately between 7.2 and 7.4 ppm. The protons of the cyclopentylidene ring would present as multiplets in the aliphatic region, likely between 1.6 and 2.8 ppm. The acidic proton of the carboxylic acid group is anticipated to be a broad singlet at a significantly downfield chemical shift, generally above 10 ppm, though its position and broadness can be influenced by solvent and concentration. libretexts.org

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The carbonyl carbon of the carboxylic acid is expected to resonate in the highly deshielded region of 165-185 ppm. pressbooks.pub The quaternary carbons of the double bond and the phenyl ring would also show characteristic downfield shifts. The carbons of the cyclopentylidene ring would appear in the more upfield aliphatic region. For comparison, the carboxyl carbon in phenylacetic acid appears around 178 ppm, and the aromatic carbons are observed between 127 and 133 ppm. pressbooks.pub

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | >10 (broad singlet) | 165-185 |

| Aromatic (C₆H₅) | ~7.2-7.4 (multiplet) | ~125-140 |

| Cyclopentylidene (allylic CH₂) | ~2.5-2.8 (multiplet) | ~25-40 |

| Cyclopentylidene (homoallylic CH₂) | ~1.6-1.9 (multiplet) | |

| Vinylic (=C) | - | ~120-150 |

For a definitive assignment of the ¹H and ¹³C signals, especially in more complex derivatives, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For 2-Cyclopentylidene-2-phenylacetic acid, COSY would show correlations between the adjacent protons in the cyclopentylidene ring, aiding in the assignment of these signals.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the ¹³C signals for each protonated carbon in the cyclopentylidene and phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying the quaternary carbons, such as the carbonyl carbon and the vinylic carbons, by observing their correlations with nearby protons. For instance, correlations between the allylic protons of the cyclopentylidene ring and the vinylic carbons, as well as the carbonyl carbon, would firmly establish the connectivity around the double bond.

The exocyclic double bond in 2-Cyclopentylidene-2-phenylacetic acid introduces the possibility of E/Z isomerism if the substituents on the double bond were different. While in the parent compound this is not a factor, in derivatives it could be.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is pivotal for determining stereochemical relationships by identifying protons that are close in space, regardless of their bonding connectivity. For derivatives of 2-Cyclopentylidene-2-phenylacetic acid with defined stereochemistry, NOESY could be used to establish the relative orientation of substituents. For example, a NOESY correlation between a proton on the phenyl ring and a proton on the cyclopentylidene ring would indicate their spatial proximity.

Chiral Derivatizing Agents (CDAs): To determine the enantiomeric purity or assign the absolute configuration of chiral derivatives of 2-Cyclopentylidene-2-phenylacetic acid, chiral derivatizing agents can be used. By reacting the carboxylic acid with a chiral alcohol or amine, a mixture of diastereomers is formed. These diastereomers have distinct NMR spectra, allowing for their quantification and, in some cases, the assignment of absolute stereochemistry based on the differential shielding effects of the CDA.

High-Resolution Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular mass of 2-Cyclopentylidene-2-phenylacetic acid, which allows for the unambiguous determination of its elemental formula. The fragmentation patterns observed in the mass spectrum provide valuable structural information.

Common fragmentation pathways for carboxylic acids include the loss of water (M-18), the loss of the carboxyl group (M-45), and McLafferty rearrangements if a gamma-hydrogen is present. For α,β-unsaturated aromatic acids, characteristic fragmentations often involve cleavages related to the stable aromatic and acylium ions that can be formed. nih.govresearchgate.net

| Ion Formula | m/z (calculated) | Possible Fragmentation Pathway |

|---|---|---|

| [C₁₃H₁₄O₂]⁺ | 202.0994 | Molecular Ion (M⁺) |

| [C₁₂H₁₀O]⁺ | 157.0653 | Loss of -COOH |

| [C₇H₇]⁺ | 91.0548 | Tropylium ion |

Vibrational (Infrared) and Electronic (UV-Vis) Spectroscopy for Functional Group Identification and Conjugation Analysis

Vibrational and electronic spectroscopy provide insights into the functional groups present and the extent of electronic conjugation within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 2-Cyclopentylidene-2-phenylacetic acid is expected to show characteristic absorption bands for the carboxylic acid and the carbon-carbon double bond. A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid dimer. libretexts.org The C=O stretching vibration should appear as a strong band around 1710 cm⁻¹ for the dimer, potentially shifted to a lower frequency due to conjugation with the double bond. pressbooks.pub The C=C stretching of the cyclopentylidene group and the aromatic ring would be observed in the 1600-1680 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

UV-Vis Spectroscopy: The UV-Vis spectrum reveals information about the electronic transitions within the molecule. The conjugation between the phenyl ring, the exocyclic double bond, and the carbonyl group is expected to result in absorption maxima at longer wavelengths compared to non-conjugated systems. Styrene, for example, has a primary absorption band around 244 nm. The extended conjugation in 2-Cyclopentylidene-2-phenylacetic acid would likely shift this absorption to a longer wavelength (a bathochromic shift). The spectrum of acetic acid shows an absorption peak for the C=O group that shifts upon hydrogen bonding. researchgate.net

X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis

While solution-state techniques like NMR provide invaluable data, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. A single-crystal X-ray diffraction study of 2-Cyclopentylidene-2-phenylacetic acid would provide precise bond lengths, bond angles, and torsional angles.

Theoretical and Computational Chemistry Studies on 2 Cyclopentylidene 2 Phenylacetic Acid Systems

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of a molecule. For 2-cyclopentylidene-2-phenylacetic acid, such calculations would provide insights into its geometry, electronic distribution, and spectroscopic characteristics.

Electronic Structure and Reactivity: DFT calculations, using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry of 2-cyclopentylidene-2-phenylacetic acid. nih.gov From the optimized structure, various electronic properties can be determined. The distribution of electron density and the molecular electrostatic potential (MEP) map would highlight the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For instance, studies on mandelic acid have utilized HOMO-LUMO analysis to understand its electronic structure and reactivity. nih.gov Similar calculations for 2-cyclopentylidene-2-phenylacetic acid would reveal how the cyclopentylidene group influences the electronic properties compared to simpler phenylacetic acid derivatives.

Spectroscopic Property Prediction: Theoretical calculations are highly effective in predicting vibrational spectra (Infrared and Raman). By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. These predicted spectra are invaluable for interpreting experimental data, allowing for the assignment of specific vibrational modes to observed spectral bands. For example, characteristic vibrational modes for the carboxylic acid group (O-H and C=O stretching), the phenyl ring (C-H and C=C stretching), and the cyclopentylidene group (C-H and C=C stretching) can be precisely assigned. nih.gov

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted with a high degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts, when compared to experimental data, can help confirm the molecular structure and provide detailed information about the electronic environment of each atom.

An illustrative data table of predicted vibrational frequencies for a related compound, mandelic acid, is shown below to demonstrate the type of data that would be generated for 2-cyclopentylidene-2-phenylacetic acid.

| Vibrational Mode | Functional/Basis Set | Calculated Wavenumber (cm⁻¹) |

| O-H Stretch | B3LYP/6-311++G(d,p) | 3570 |

| C=O Stretch | B3LYP/6-311++G(d,p) | 1780 |

| Phenyl C-H Stretch | B3LYP/6-311++G(d,p) | 3100-3000 |

| Phenyl C=C Stretch | B3LYP/6-311++G(d,p) | 1600-1450 |

Note: This table is illustrative and based on typical values for similar compounds. Actual values for 2-Cyclopentylidene-2-phenylacetic acid would require specific calculations.

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

The flexibility of the cyclopentylidene ring and its connection to the phenylacetic acid core suggests that 2-cyclopentylidene-2-phenylacetic acid can adopt multiple low-energy conformations. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such flexible molecules.

Conformational Analysis: MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. By simulating the molecule in a solvent box (e.g., water) at a given temperature and pressure, one can observe the different conformations the molecule samples. This allows for the identification of the most stable conformers and the energy barriers between them. For example, a rotational spectroscopy study of alpha-methoxy phenylacetic acid, a derivative of mandelic acid, identified five distinct conformers and analyzed the non-covalent interactions stabilizing them. nih.gov A similar approach for 2-cyclopentylidene-2-phenylacetic acid would reveal the preferred orientations of the phenyl and cyclopentylidene groups relative to the carboxylic acid function.

Intermolecular Interactions: MD simulations can also provide detailed insights into how 2-cyclopentylidene-2-phenylacetic acid interacts with other molecules, such as solvent molecules or potential binding partners. By analyzing the radial distribution functions and hydrogen bonding patterns throughout the simulation, one can characterize the solvation shell around the molecule and identify key intermolecular interactions. This is particularly relevant for understanding its solubility and behavior in different environments.

Mechanistic Modeling and Transition State Characterization

Computational chemistry is extensively used to model chemical reaction mechanisms, providing a level of detail that is often inaccessible through experimental methods alone. For 2-cyclopentylidene-2-phenylacetic acid, this could involve modeling its synthesis or its participation in subsequent reactions.

Reaction Pathway Elucidation: By calculating the potential energy surface for a given reaction, chemists can identify the most likely reaction pathway. This involves locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction and thus its rate. DFT calculations are commonly used to find and characterize transition states. For instance, DFT calculations have been used to study the mechanism of palladium-catalyzed C-H functionalization of phenylacetic acid derivatives, revealing that the formation of a six-membered palladacycle is kinetically favored. acs.org

Transition State Analysis: Once a transition state structure is located, its geometry and vibrational frequencies can be analyzed. A true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. By visualizing this imaginary frequency, one can confirm that the TS connects the desired reactants and products. The calculated activation energies can then be used to predict reaction rates and understand how substituents on the phenyl or cyclopentylidene rings might affect the reaction's feasibility.

Predictive Analysis of Stereochemical Outcomes

Since 2-cyclopentylidene-2-phenylacetic acid is a chiral molecule (due to the stereocenter at the alpha-carbon), predicting the stereochemical outcome of its synthesis is a critical application of computational chemistry.

Modeling Stereoselective Reactions: For reactions that produce 2-cyclopentylidene-2-phenylacetic acid, computational modeling can be used to predict which enantiomer will be formed in excess. This is typically done by modeling the transition states leading to the different stereoisomers. A lower transition state energy for one pathway implies that the corresponding stereoisomer will be the major product.

A joint experimental and computational study on the resolution of phenylacetate (B1230308) derivatives using a chiral amine demonstrated the power of this approach. researchgate.net By calculating the lattice energies of the diastereomeric salts, the researchers could qualitatively predict the efficiency of the chiral resolution. researchgate.net Similar computational strategies could be applied to predict the stereochemical outcomes of asymmetric syntheses of 2-cyclopentylidene-2-phenylacetic acid.

The following table illustrates the type of data that could be generated from a computational study on a hypothetical stereoselective reaction to form the (R) and (S) enantiomers of 2-cyclopentylidene-2-phenylacetic acid.

| Transition State | Computational Method | Relative Energy (kcal/mol) | Predicted Product Ratio (R:S) |

| TS leading to (R)-enantiomer | DFT (B3LYP/6-31G) | 0.0 | \multirow{2}{}{95:5} |

| TS leading to (S)-enantiomer | DFT (B3LYP/6-31G*) | 1.8 |

Note: This table is hypothetical and for illustrative purposes only. The values would depend on the specific reaction being modeled.

Broader Academic and Research Applications of 2 Cyclopentylidene 2 Phenylacetic Acid

Application as a Versatile Synthetic Building Block for Diverse Chemical Entities

The phenylacetic acid scaffold is a cornerstone in synthetic organic chemistry, serving as a precursor for a multitude of more complex molecules. Derivatives of phenylacetic acid are widely used in the synthesis of pharmaceuticals, agrochemicals, and fragrances. wikipedia.org Specifically, 2-Cyclopentylidene-2-phenylacetic acid is recognized as a significant impurity and a related substance in the manufacturing of Glycopyrrolate (B1671915), an anticholinergic medication. nih.govnih.gov Its role as an impurity necessitates its independent synthesis to be used as an analytical reference standard for quality control in pharmaceutical production.

The presence of the carboxylic acid, the phenyl ring, and the exocyclic double bond offers multiple reaction sites for chemical modification. The carboxylic acid can be converted into esters, amides, or acid halides, opening pathways to a wide range of derivatives. For instance, research into heterocyclic 2-phenylacetate derivatives has shown that this class of compounds can be used to generate novel therapeutic agents. nih.gov The double bond of the cyclopentylidene group can undergo various addition reactions, allowing for the introduction of new functional groups and the creation of chiral centers, leading to compounds like 2-cyclopentyl-2-phenylacetic acid. This versatility makes it a potentially valuable, though not yet widely exploited, starting material for generating libraries of diverse compounds for screening in drug discovery and other fields. The synthesis of various heterocyclic compounds, such as dihydro-pyrrol-2-ones, pyrazin-2-ones, and imidazoles, often starts from precursors that share structural motifs with phenylacetic acid derivatives. nih.gov

Exploration in the Development of Advanced Materials and Polymer Formulations

The incorporation of specific functional molecules into polymer chains is a key strategy for developing advanced materials with tailored properties. Carboxylic acid-containing monomers are frequently used to introduce acidity, improve adhesion, and provide sites for cross-linking or further functionalization. While direct applications of 2-Cyclopentylidene-2-phenylacetic acid in polymer science are not extensively documented, its structure suggests potential utility.

The principles of structure-property relationships (SPR) in polymer science indicate how such a molecule could be employed. nih.gov For example, polymers containing acidic fragments in their sidechains, known as polyacids, have applications driven by the nature of the acidic group and the polymer backbone. mdpi.com The incorporation of a bulky, somewhat rigid moiety like the cyclopentylidene-phenyl group could influence the thermal properties, such as the glass transition temperature (Tg), and the mechanical properties of a polymer. Research on poly(arylene ether ketone)s (PAEKs) has shown that introducing rigid fragments into the polymer backbone significantly affects the free volume and gas permeation characteristics of the resulting material. nih.gov Similarly, phenolic polymers are noted for their antioxidant properties, which can be enhanced through various treatments, suggesting that incorporating phenolic or phenyl-containing units can impart specific functionalities. mdpi.com The 2-Cyclopentylidene-2-phenylacetic acid molecule could therefore be explored as a comonomer or an additive to modulate the physical properties and introduce functionality into various polymer systems.

General Contribution to Research in Agrochemical Chemistry

The phenylacetic acid (PAA) core is a recognized structure in the field of agrochemicals. PAA itself is a natural auxin, a class of plant hormones that regulate cell elongation and other growth processes. wikipedia.org This establishes a clear precedent for the biological activity of this chemical family in plants.

Agrochemical research often involves synthesizing and screening derivatives of a known active compound to find analogs with improved potency, selectivity, or environmental stability. The structural features of 2-Cyclopentylidene-2-phenylacetic acid—the phenyl ring, the carboxylic acid, and the specific cyclopentylidene group—provide a template that can be systematically modified. Researchers could investigate this compound and its derivatives for several potential applications:

Plant Growth Regulation: Exploring its activity as an auxin or an anti-auxin to influence plant development, rooting, or fruit set.

Herbicidal Activity: Using the PAA scaffold as a starting point to design new herbicides. Many commercial herbicides are based on aryloxyacetic acids, a related structural class.

Fungicidal/Pesticidal Properties: The lipophilic nature of the cyclopentylidene and phenyl groups could facilitate passage through cell membranes of pests or fungi, making it a candidate for derivatization into new active ingredients.

While specific studies on the agrochemical applications of 2-Cyclopentylidene-2-phenylacetic acid are not prominent, its relationship to a known phytohormone makes it a logical candidate for inclusion in screening programs for new agrochemical agents.

Utility in Studies of Metabolic Pathways and Enzyme-Substrate Interactions

A significant area of research involving 2-Cyclopentylidene-2-phenylacetic acid is in the study of drug metabolism, specifically that of glycopyrrolate. fda.gov Glycopyrrolate is an ester of a related acid, 2-cyclopentyl-2-hydroxy-2-phenylacetic acid (also known as α-cyclopentylmandelic acid or CPMA). fda.gov Both CPMA and 2-Cyclopentylidene-2-phenylacetic acid are known human metabolites of glycopyrrolate, formed through the hydrolysis of the ester bond. fda.gov

The study of these metabolites is crucial for several reasons:

Toxicity and Safety: Metabolites must be assessed for their own pharmacological activity and potential toxicity. Investigating whether a metabolite like 2-Cyclopentylidene-2-phenylacetic acid contributes to the therapeutic effect or causes adverse effects is a standard part of drug safety evaluation. fda.gov

Enzyme Interactions: The formation of this acid from its parent drug involves esterase enzymes present in plasma and the liver. drugbank.com Studying this biotransformation provides insight into the activity and substrate specificity of these enzymes. Phenylacetic acid metabolism can involve aldehyde dehydrogenase and aldehyde oxidase. ebi.ac.uk The unique structure of the cyclopentylidene group may influence the rate and pathway of metabolism compared to other phenylacetic acid derivatives.

Therefore, 2-Cyclopentylidene-2-phenylacetic acid serves as an important reference compound and analytical target in pharmacokinetic and toxicology studies designed to ensure the safety and efficacy of the parent drug, glycopyrrolate.

Employment in Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations within Chemical Biology

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The 2-Cyclopentylidene-2-phenylacetic acid structure is intrinsically linked to the SAR of glycopyrrolate and other anticholinergic agents. nih.govresearchgate.net

Glycopyrrolate's activity as a muscarinic antagonist depends on the precise arrangement of its functional groups, which bind to the muscarinic receptor. nih.gov The acid portion of the molecule, which includes the cyclopentyl and phenyl rings, is critical for this interaction. SAR studies on soft glycopyrrolate analogs have shown that stereochemistry and the nature of the alkyl groups significantly affect receptor affinity and pharmacological potency. researchgate.net The presence of the exocyclic double bond in 2-Cyclopentylidene-2-phenylacetic acid, as opposed to the saturated ring in the active drug's acid moiety (CPMA), represents a distinct structural modification. Comparing the (hypothetical) activity of an ester formed from this acid with glycopyrrolate would provide valuable SAR data on the importance of saturation in the cyclopentyl ring for receptor binding.

In a broader sense, SAR studies on various phenylacetate (B1230308) derivatives as enzyme inhibitors have revealed the critical role of the spacer between the aromatic core and the acidic function, as well as the influence of various substituents on inhibitory effect. nih.gov

Q & A

Basic Questions

Q. What are the recommended storage conditions for 2-Cyclopentylidene-2-phenylacetic acid?

- Store in a tightly sealed glass container, away from direct sunlight and strong oxidizing agents, in a cool, well-ventilated area. Stability is maintained at room temperature, but prolonged exposure to heat (>30°C) should be avoided .

Q. What safety precautions are required when handling this compound?

- Use nitrile gloves, lab coats, and safety goggles. Employ local exhaust ventilation to avoid inhalation of dust or vapors. In case of skin contact, wash immediately with soap and water. For eye exposure, rinse cautiously for 15 minutes and seek medical attention .

Q. How can researchers determine the purity of 2-Cyclopentylidene-2-phenylacetic acid?

- Melting point analysis : Compare observed melting point (98–100°C) with literature values .

- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v; flow rate: 1 mL/min).

- Spectroscopy : Confirm structural integrity via -NMR (e.g., aromatic proton integration, cyclopentylidene CH signals) .

Advanced Research Questions

Q. How can synthetic routes for 2-Cyclopentylidene-2-phenylacetic acid be optimized?

- Cyclization strategy : Start with 2-phenylacetic acid derivatives and introduce the cyclopentylidene group via aldol condensation or Wittig reactions.

- Reagent selection : Use LiAlH for selective reduction of ketone intermediates or SOCl for acid chloride formation. Monitor reaction progress with TLC (hexane:ethyl acetate, 3:1) .

Q. How to resolve discrepancies in reported reaction yields for derivatives?

- Variable analysis : Compare solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., 5 mol% Pd/C), and reaction time.

- Purity checks : Use GC-MS to identify byproducts (e.g., decarboxylated or dimerized species). Adjust purification methods (e.g., recrystallization in ethanol/water) .

Q. What crystallographic methods are suitable for structural elucidation?

- Data collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å).

- Software : Process data with SHELXS (structure solution) and refine with SHELXL (anisotropic displacement parameters). Validate via R-factor convergence (<5%) .

Q. How to assess potential biological activity?

- In vitro assays : Test enzyme inhibition (e.g., COX-2) at 10–100 μM concentrations using fluorescence-based assays.

- Docking studies : Perform molecular dynamics simulations (AutoDock Vina) to predict binding affinity to target receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.